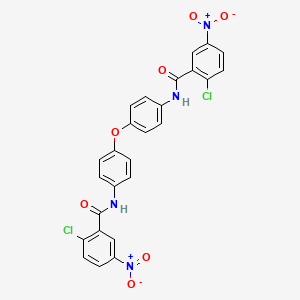![molecular formula C21H25NO5S B10893446 2-{3-[(3,4-Diethoxybenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10893446.png)
2-{3-[(3,4-Diethoxybenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolane ring, a phenyl group, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolane Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-halo ketones under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Carboxylic Acid Group: This step often involves the hydrolysis of an ester precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
2-{3-[(3,4-DIMETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Similar structure but with methoxy groups instead of ethoxy groups.
2-{3-[(3,4-DICHLOROBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Contains chlorine atoms instead of ethoxy groups.
Uniqueness
2-{3-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
特性
分子式 |
C21H25NO5S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
2-[3-[(3,4-diethoxyphenyl)methoxy]phenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C21H25NO5S/c1-3-25-18-9-8-14(10-19(18)26-4-2)12-27-16-7-5-6-15(11-16)20-22-17(13-28-20)21(23)24/h5-11,17,20,22H,3-4,12-13H2,1-2H3,(H,23,24) |
InChIキー |
XRVAGDXCLQTBOR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)COC2=CC=CC(=C2)C3NC(CS3)C(=O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893366.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893373.png)
![1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10893386.png)
![7-phenyl-2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10893391.png)

![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10893402.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10893409.png)
![9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10893415.png)
![4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10893417.png)
![N-[(4-methylbenzyl)oxy]-3-nitrobenzamide](/img/structure/B10893421.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10893427.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10893436.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10893439.png)
